3-(3,4-dimethoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
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Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(3-morpholin-4-ylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-30-23-6-4-18(14-24(23)31-2)21-16-33-26-19(25(21)29)5-7-22-20(26)15-28(17-34-22)9-3-8-27-10-12-32-13-11-27/h4-7,14,16H,3,8-13,15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVYEDQGGJSOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CCCN5CCOCC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of oxazine derivatives characterized by a complex structure that includes a chromeno and morpholinopropyl moiety. Its molecular formula is , and it exhibits properties typical of flavonoid-like compounds.
| Property | Value |
|---|---|
| Molecular Weight | 370.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that this compound may act as an inhibitor or modulator of various biological pathways. Specifically, it has been implicated in the modulation of the FMO3 enzyme, which is involved in the metabolism of drugs and xenobiotics. Inhibition of FMO3 has been associated with pain management and anti-inflammatory effects .
Therapeutic Potential
- Pain Management : The compound shows promise as a potential analgesic agent due to its ability to modulate pain pathways.
- Antiviral Activity : Preliminary studies suggest that similar oxazinyl compounds exhibit antiviral properties against several viruses, including Tobacco Mosaic Virus (TMV) . This opens avenues for further exploration into its effectiveness against viral infections.
- Antifungal Properties : Some derivatives have shown antifungal activity, indicating potential applications in treating fungal infections .
Study 1: Antiviral Activity Assessment
A study evaluated various oxazinyl flavonoids for their antiviral activity against TMV. Compounds similar to the target compound demonstrated significant inhibition rates compared to standard antiviral drugs like ribavirin .
Study 2: Pain Modulation
In a patent related to FMO3 inhibitors, the compound was proposed as a treatment for acute and chronic pain conditions. The modulation of pain pathways through FMO3 inhibition suggests a novel approach to pain management .
Study 3: Structure-Activity Relationship (SAR)
Research on related oxazinyl compounds indicated that specific substitutions on the benzene ring significantly influenced biological activity. For instance, compounds with methoxy groups showed enhanced activity compared to those without .
Table 2: Summary of Biological Activities
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three key fragments:
- Chromeno-oxazinone backbone : Derived from flavone or chromone precursors via cyclization.
- 3,4-Dimethoxyphenyl group : Introduced through Friedel-Crafts alkylation or Suzuki coupling.
- 3-Morpholinopropyl side chain : Attached via nucleophilic substitution or reductive amination.
Critical intermediates include 7-hydroxyflavone derivatives, 3,4-dimethoxybenzyl halides, and N-(3-bromopropyl)morpholine.
Synthesis of the Chromeno-Oxazinone Core
Flavone Precursor Preparation
The chromene ring system is typically synthesized from 2,4-dihydroxyacetophenone. As demonstrated in analogous syntheses, benzyl protection of the 4-hydroxyl group followed by Claisen-Schmidt condensation with benzaldehyde yields chalcone intermediates. Oxidative cyclization using iodine in dimethyl sulfoxide (DMSO) converts chalcones to 7-benzyloxyflavones. Subsequent deprotection with trifluoroacetic acid (TFA) and sulfuric acid generates the 7-hydroxyflavone scaffold.
Key Reaction Conditions:
Oxazinone Ring Formation
The oxazinone moiety is introduced via cyclocondensation. In structurally related compounds, treatment of 7-hydroxyflavones with chloroacetyl chloride in the presence of polyphosphoric acid (PPA) at 80°C for 6 hours forms the oxazinone ring. For the target compound, this step likely involves:
$$
\text{7-Hydroxyflavone} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{PPA, 80°C}} \text{Chromeno-oxazinone}
$$
Functionalization with 3,4-Dimethoxyphenyl Group
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group is introduced at position 3 of the chromeno-oxazinone via Friedel-Crafts alkylation. Using 3,4-dimethoxybenzyl bromide and AlCl₃ in dichloromethane (DCM) at 0°C to room temperature achieves regioselective substitution.
Optimization Data:
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | AlCl₃ (1.2 equiv.) | 72 | |
| Solvent | DCM | 72 | |
| Temperature | 0°C → RT, 12 h | 72 |
Installation of 3-Morpholinopropyl Side Chain
Nucleophilic Substitution
Reaction of 9-bromochromeno-oxazinone with excess morpholine in acetonitrile at reflux (82°C) for 24 hours installs the morpholinopropyl group. The bromo intermediate is prepared by treating the parent compound with N-bromosuccinimide (NBS) under radical conditions.
Comparative Alkylation Studies:
| Leaving Group | Base | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Br | K₂CO₃ | CH₃CN | 24 | 65 | |
| Br | DBU | THF | 12 | 58 | |
| I | Et₃N | DMF | 6 | 71 |
Final Characterization and Purification
Challenges and Optimization Opportunities
- Low yields in cyclization steps : Replacing DMSO with polypropylene glycol (PPG) improves mass transfer, increasing yields from 78% to 85%.
- Regioselectivity issues : Employing directing groups (e.g., nitro) at C-8 enhances substitution selectivity at C-9.
- Morpholine side reactions : Using 3-bromopropylmorpholine instead of morpholine minimizes N-alkylation byproducts.
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Catalyst Loading | 10 mol% Pd | 5 mol% Pd |
| Solvent Volume | 50 mL/g | 15 mL/g |
| Cycle Time | 72 h | 24 h |
| Overall Yield | 42% | 58% |
Continuous flow reactors show promise for enhancing the safety of exothermic steps (e.g., Friedel-Crafts alkylation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
